

# The Discovery and Tumultuous History of Albamycin (Novobiocin): A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Albamycin*

Cat. No.: B7559106

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles of **Albamycin**, the brand name for the antibiotic novobiocin. First isolated in the mid-1950s from *Streptomyces niveus*, novobiocin demonstrated potent activity against Gram-positive bacteria, particularly *Staphylococcus aureus*, and was rapidly introduced into clinical practice. This document details the original discovery and isolation efforts by competing pharmaceutical companies, its unique mechanism of action as a DNA gyrase inhibitor, its biosynthetic pathway, and a summary of its clinical efficacy and eventual decline in use. All quantitative data are presented in structured tables for clarity, and key experimental methodologies are described. Visualizations of critical pathways and workflows are provided using the DOT language to facilitate a deeper understanding of this historically significant antibiotic.

## Discovery and Early History

Novobiocin, an aminocoumarin antibiotic, was discovered independently by research teams at The Upjohn Company and Merck & Co. in the mid-1950s.<sup>[1][2]</sup> Upjohn's team isolated the compound, initially named streptonivicin, from the fermentation broth of *Streptomyces niveus*.<sup>[1][2][3]</sup> Almost concurrently, Merck's group isolated the same antibiotic. The antibiotic was also known by other names such as **Albamycin** and Cathomycin.<sup>[2]</sup> It was licensed for clinical use in the 1960s under the trade name **Albamycin** (Upjohn).<sup>[1]</sup>

The discovery of novobiocin was part of the "golden age" of antibiotic discovery, a period characterized by systematic screening of soil microorganisms for novel antimicrobial compounds. Its potent *in vitro* activity against Gram-positive pathogens, especially penicillin-resistant *Staphylococcus aureus*, generated considerable excitement in the medical community.

However, the clinical use of novobiocin was marked by a relatively high incidence of adverse effects, including hypersensitivity reactions and hepatotoxicity. Furthermore, the emergence of resistant strains was a significant concern. A combination product of novobiocin and tetracycline, marketed as Panalba, was eventually withdrawn from the market by the U.S. Food and Drug Administration (FDA) due to concerns about its efficacy and the risks associated with fixed-combination antibiotics.<sup>[1]</sup> The oral form of novobiocin was also later withdrawn due to a lack of efficacy.<sup>[1][4]</sup>

## Physicochemical Properties

Novobiocin is a crystalline solid with a pale yellow color.<sup>[5]</sup> It is an acidic compound with two pKa values. The sodium salt of novobiocin is soluble in water.<sup>[6]</sup> A summary of its key physicochemical properties is presented in Table 1.

| Property          | Value                                                                                                                                                                     | Reference |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Molecular Formula | C <sub>31</sub> H <sub>36</sub> N <sub>2</sub> O <sub>11</sub>                                                                                                            | [5][7]    |
| Molecular Weight  | 612.63 g/mol                                                                                                                                                              | [5][7]    |
| Melting Point     | 152-156 °C (decomposes)                                                                                                                                                   | [1][7]    |
| pKa1              | 4.3                                                                                                                                                                       | [6]       |
| pKa2              | 9.1                                                                                                                                                                       | [6]       |
| Solubility        | Soluble in aqueous solutions above pH 7.5; practically insoluble in more acidic solutions. Soluble in acetone, ethyl acetate, amyl acetate, lower alcohols, and pyridine. | [5][7]    |
| Appearance        | Pale yellow orthorhombic crystals                                                                                                                                         | [5]       |

## Mechanism of Action: Inhibition of DNA Gyrase

Novobiocin exerts its antibacterial effect by inhibiting bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, repair, and transcription.[1] Specifically, novobiocin targets the GyrB subunit of the enzyme, competitively inhibiting its ATPase activity. [1] This prevents the energy-dependent negative supercoiling of DNA, leading to the cessation of DNA replication and ultimately, bacterial cell death. The potency of novobiocin against DNA gyrase is considerably higher than that of fluoroquinolones, which target a different site on the enzyme.[1]

The following diagram illustrates the mechanism of action of novobiocin.



[Click to download full resolution via product page](#)

Mechanism of Novobiocin action on DNA gyrase.

## Antibacterial Spectrum

Novobiocin exhibits a narrow spectrum of activity, primarily targeting Gram-positive bacteria. It has demonstrated excellent in vitro activity against *Staphylococcus aureus*, including methicillin-resistant strains (MRSA).<sup>[8]</sup> Its activity against most Gram-negative bacteria is limited. A summary of the Minimum Inhibitory Concentrations (MICs) for novobiocin against various bacterial species is provided in Table 2.

| Organism                                                       | MIC Range<br>( $\mu\text{g/mL}$ ) | MIC50 ( $\mu\text{g/mL}$ ) | MIC90 ( $\mu\text{g/mL}$ ) | Reference |
|----------------------------------------------------------------|-----------------------------------|----------------------------|----------------------------|-----------|
| Staphylococcus aureus<br>(Methicillin-Resistant)               | -                                 | -                          | 0.25                       | [8]       |
| Enterococcus faecium<br>(Vancomycin- and Ampicillin-Resistant) | $\leq 0.5 - \leq 2$               | -                          | -                          | [9]       |
| Staphylococcus epidermidis                                     | -                                 | -                          | -                          | [1]       |
| Streptococcus pneumoniae                                       | -                                 | -                          | -                          | [10]      |
| Gram-negative intestinal bacteria                              | Generally higher MICs             | -                          | -                          | [11]      |

## Biosynthesis

The biosynthesis of novobiocin is a complex process involving the assembly of three distinct chemical moieties: a 3-dimethylallyl-4-hydroxybenzoic acid residue (Ring A), an aminocoumarin ring (Ring B), and the sugar L-noviose (Ring C).<sup>[1]</sup> The biosynthetic gene cluster for novobiocin was identified in *Streptomyces sphaeroides*.<sup>[1]</sup> The pathway begins with precursors from primary metabolism, including prephenate, L-tyrosine, and glucose-1-phosphate.<sup>[1]</sup>

The following diagram outlines the biosynthetic pathway of novobiocin.



[Click to download full resolution via product page](#)

Biosynthetic pathway of Novobiocin.

## Experimental Protocols

### Isolation and Purification of Novobiocin (General Workflow)

The original isolation of novobiocin involved fermentation of *Streptomyces niveus* followed by a series of extraction and purification steps. While specific details from the 1950s are proprietary, a general workflow can be reconstructed from published patents and later studies.



[Click to download full resolution via product page](#)

General workflow for Novobiocin isolation.

## Novobiocin Susceptibility Testing (Disk Diffusion Method)

This method is used to determine the susceptibility of a bacterial isolate to novobiocin.

- Inoculum Preparation: A standardized suspension of the test bacterium (e.g., to a 0.5 McFarland turbidity standard) is prepared in a suitable broth.
- Inoculation: A sterile swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
- Disk Application: A paper disk impregnated with a standard concentration of novobiocin (typically 5 µg or 30 µg) is aseptically placed on the surface of the inoculated agar.
- Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).
- Interpretation: The diameter of the zone of inhibition around the disk is measured. The size of the zone determines whether the organism is susceptible, intermediate, or resistant to novobiocin, based on established clinical breakpoints.

## DNA Gyrase Supercoiling Assay

This *in vitro* assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

- Reaction Mixture Preparation: A reaction buffer is prepared containing relaxed plasmid DNA (e.g., pBR322), ATP, MgCl<sub>2</sub>, and other necessary cofactors.
- Inhibitor Addition: The test compound (novobiocin) is added to the reaction mixture at various concentrations.
- Enzyme Addition: Purified DNA gyrase is added to initiate the reaction.
- Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).
- Reaction Termination: The reaction is stopped by the addition of a stop buffer (e.g., containing SDS and proteinase K).
- Analysis: The DNA topoisomers are separated by agarose gel electrophoresis. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to a no-inhibitor control.[2][12]

## Clinical Studies and Efficacy

Early clinical studies in the 1950s and 1960s evaluated the efficacy of novobiocin in treating a variety of bacterial infections, particularly those caused by *Staphylococcus aureus*.

One study on the use of novobiocin in 45 patients with various infections, including those of the urinary tract and skin, demonstrated its clinical potential.<sup>[1]</sup> Another study focused on its application in surgical infections caused by staphylococci and other Gram-positive bacteria.<sup>[13]</sup>

A notable later study investigated the efficacy of a combination of oral novobiocin and rifampin for eradicating the carrier state of methicillin-resistant *Staphylococcus aureus* (MRSA). The results of this study are summarized in Table 3.

| Study Parameter               | Value                                                              | Reference            |
|-------------------------------|--------------------------------------------------------------------|----------------------|
| Number of Patients            | 12                                                                 | <a href="#">[14]</a> |
| Treatment Regimen             | 500 mg novobiocin + 300 mg rifampin, orally twice daily for 5 days | <a href="#">[14]</a> |
| Number of Treatment Courses   | 18                                                                 | <a href="#">[14]</a> |
| Eradication Rate (per course) | 79%                                                                | <a href="#">[14]</a> |
| Eradication Rate (per site)   | 81%                                                                | <a href="#">[14]</a> |

These studies highlighted both the potential and the limitations of novobiocin in the clinical setting. While effective against certain pathogens, issues with side effects and the development of resistance ultimately curtailed its widespread use.

## Conclusion

**Albamycin** (novobiocin) represents a fascinating chapter in the history of antibiotics. Its discovery provided a much-needed weapon against resistant staphylococcal infections in the pre-methicillin era. The elucidation of its unique mechanism of action as a DNA gyrase inhibitor opened up a new avenue for antibiotic research and development. However, its clinical utility was ultimately limited by its side effect profile and the emergence of resistance. Today, while no longer a frontline antibiotic for systemic use in humans, novobiocin remains a valuable tool in

the research laboratory for studying bacterial DNA replication and as a selective agent in microbiology. The story of novobiocin serves as a salient reminder of the ongoing challenges in the development of new antimicrobial agents, from initial discovery to long-term clinical viability.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Novobiocin; a limited bacteriologic and clinical study of its use in forty-five patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. inspiralis.com [inspiralis.com]
- 3. Streptomyces niveus - Wikipedia [en.wikipedia.org]
- 4. Antimicrobial and DNA Gyrase-Inhibitory Activities of Novel Clorobiocin Derivatives Produced by Mutasythesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novobiocin | C31H36N2O11 | CID 54675769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assay methods for novobiocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity of novobiocin against methicillin-resistant *Staphylococcus aureus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro activity of novobiocin against multiresistant strains of *Enterococcus faecium* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro activity of novobiocin and rifampin alone and in combination against oxacillin-resistant *Staphylococcus aureus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The in vitro antibiotic activity of novobiocin on *M. pyogenes* and some intestinal gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Novobiocin in the treatment of surgical infections due to staphylococci and other gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of short courses of oral novobiocin-rifampin in eradicating carrier state of methicillin-resistant *Staphylococcus aureus* and in vitro killing studies of clinical isolates -

PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [The Discovery and Tumultuous History of Albamycin (Novobiocin): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7559106#discovery-and-history-of-albamycin-novobiocin\]](https://www.benchchem.com/product/b7559106#discovery-and-history-of-albamycin-novobiocin)

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)